Anti-Kentsin Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

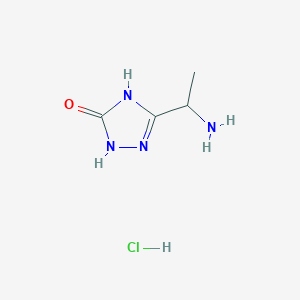

Anti-Kentsin Trifluoroacetate is an intermediate with the molecular weight of 673.7 mol/g . It is reported to be present in water bodies at low concentrations . Most of the trifluoroacetate in the environment is discussed to arise from natural processes, but also with the contribution from decomposition of environmental chemicals .

Synthesis Analysis

Trifluoroacetic acid (TFA) is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The synthesis, reactivity, and characterization of the hydroxylamine trifluoroacetate is given . Fast oximation reaction of several ketones was gained at room temperature .Chemical Reactions Analysis

Five amines were reacted with trifluoroacetic anhydride (TFAA) as a derivatization reagent and subsequently analyzed via 19 F nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis

Trifluoroacetic acid is a strong organic acid with high volatility and limited industrial uses as a solvent and as an intermediate in the synthesis of agrochemicals and pharmaceuticals . It is miscible with water and its low octanol/water partition coefficient indicates no potential to bioaccumulate .Applications De Recherche Scientifique

-

Protein Purification

- Field : BioPharma

- Application : Trifluoroacetate is used in the pharmaceutical industry, specifically in the purification of synthetic peptides .

- Method : Trifluoroacetate is used with an acetonitrile gradient on a preparative RP-HPLC column to purify synthetic peptides . A high-capacity IonPac AS18 column is used to separate trace trifluoroacetate from an excess of chloride, phosphate, and other anions in three different pharmaceutical buffers .

- Results : This method improved sensitivity allowing more samples to be analyzed directly .

-

Cycloisomerization of 3,5-diyn-1-ones

- Field : Organic Chemistry

- Application : Silver trifluoroacetate promotes the cycloisomerization of 3,5-diyn-1-ones, providing 2-alkynyl furans .

- Method : Silver trifluoroacetate selectively activates a specific triple bond, promoting the conversion of 3,5-diyn-1-ones to 2-alkynyl furans . The reaction intermediate was observed by 1H-NMR spectroscopy and mass spectrometry .

- Results : The trifluoroacetate anion plays an important role in the selective activation of alkynes .

-

Chemical Transformations

- Field : Organic Chemistry

- Application : Trifluoroacetic acid (TFA) can be used to facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations .

- Method : TFA is used both as a solvent and as a catalyst/reagent in these transformations .

- Results : The use of TFA has allowed the organic chemistry research community to delve deeply into the numerous and varied applications of this strong acid, water-miscible, and low boiling point reagent .

-

Synthesis of Hypervalent Iodine Compounds

- Field : Organic Chemistry

- Application : Phenyliodine bis(trifluoroacetate), commonly referred to as PIFA, has emerged as a prominent candidate due to its attributes of facile manipulation, moderate reactivity, low toxicity, and ready availability .

- Method : PIFA exhibits remarkable catalytic activity, facilitating an array of consequential organic reactions, including sulfenylation, alkylarylation, oxidative coupling, cascade reactions, amination, amidation, ring-rearrangement, carboxylation, and numerous others .

- Results : The application of PIFA in synthetic chemistry has witnessed substantial growth, necessitating an updated exploration of this field .

-

Facilitating Chemical Transformations

- Field : Organic Chemistry

- Application : Trifluoroacetic acid (TFA) can be used to facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations and trifluoroalkylations, among others .

- Method : TFA is used both as a solvent and as a catalyst/reagent in these transformations .

- Results : The decennial mini-review examines key TFA synthetic applications from the middle of 2013 to the present, providing the organic chemistry research community with an opportunity to delve deeply into the numerous and varied applications of this strong acid, water-miscible, and low boiling point reagent .

-

Toxicity Assessment

- Field : Toxicology

- Application : Trifluoroacetate is used in toxicity assessments .

- Method : This review summarizes the available mammalian toxicity data on trifluoroacetate and integrates this information with potential human exposures to trifluoroacetate based on the measured concentrations of TFA in water and food using the margin of exposure methodology .

- Results : The results of these assessments can help inform safety guidelines and regulations .

Safety And Hazards

The potential of trifluoroacetic acid to induce acute toxicity is very low and oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect . Biomarker analyses indicate that trifluoroacetic acid is a weak peroxisome proliferator in rats .

Orientations Futures

Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45N11O6.C2HF3O2/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28;3-2(4,5)1(6)7/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30);(H,6,7)/t12-,13+,14+,15+,16+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCVFFIKMUADKZ-GYFKHDNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46F3N11O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anti-Kentsin Trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384481.png)

![3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1384482.png)

![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)